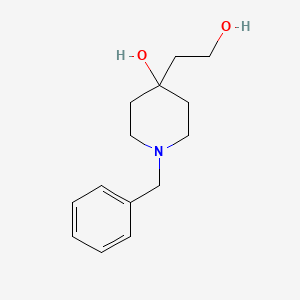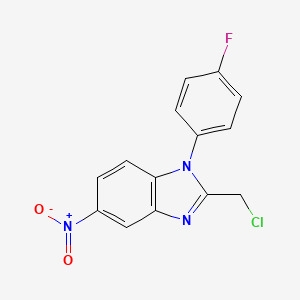
2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-benzimidazole (CFPNB) is a synthetic compound that has been studied for a variety of applications, ranging from drug research and development to laboratory experiments. CFPNB is a member of the benzimidazole family, and has been found to possess a variety of properties that make it a promising compound for scientific research. In
Aplicaciones Científicas De Investigación
2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-benzimidazole has been studied for a variety of scientific research applications, including drug development and laboratory experiments. In drug research, this compound has been found to possess anti-inflammatory, anti-cancer, and anti-tumor properties. In laboratory experiments, this compound has been used as an inhibitor of protein kinases, as well as an inhibitor of the enzyme acetylcholinesterase.
Mecanismo De Acción
The mechanism of action of 2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-benzimidazole is not yet fully understood. However, it is believed that the compound binds to certain proteins and enzymes, leading to the inhibition of their activity. For example, this compound has been found to bind to the enzyme acetylcholinesterase, leading to the inhibition of its activity.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. In drug research, this compound has been found to possess anti-inflammatory, anti-cancer, and anti-tumor properties. In laboratory experiments, this compound has been found to possess inhibitory effects on protein kinases and the enzyme acetylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-benzimidazole is a promising compound for laboratory experiments due to its ability to bind to certain proteins and enzymes, leading to the inhibition of their activity. However, there are some limitations to its use in laboratory experiments. For example, this compound is a synthetic compound, and its long-term effects on the body are not yet known. Additionally, the compound is not easily obtainable, and its synthesis requires special equipment and techniques.
Direcciones Futuras
Due to its promising properties, 2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-benzimidazole has a number of potential future directions. For example, further research can be conducted to explore the long-term effects of the compound on the body. Additionally, further research can be conducted to explore the potential applications of this compound in drug development, such as its use as an anti-inflammatory, anti-cancer, or anti-tumor agent. Finally, further research can be conducted to explore the potential for this compound to be used as an inhibitor of protein kinases and the enzyme acetylcholinesterase.
Métodos De Síntesis
The synthesis of 2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-benzimidazole has been reported in the literature. The method involves the reaction of 4-fluorophenyl isocyanate with 2-chloromethyl-5-nitrobenzimidazole in the presence of a base, such as potassium carbonate or potassium hydroxide. The reaction is carried out at temperatures ranging from 60-80°C, and the product is isolated by filtration and recrystallization.
Propiedades
IUPAC Name |
2-(chloromethyl)-1-(4-fluorophenyl)-5-nitrobenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN3O2/c15-8-14-17-12-7-11(19(20)21)5-6-13(12)18(14)10-3-1-9(16)2-4-10/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRCAPFWHPHTRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=C(C=C3)[N+](=O)[O-])N=C2CCl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(dimethylamino)propyl)-4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2677378.png)
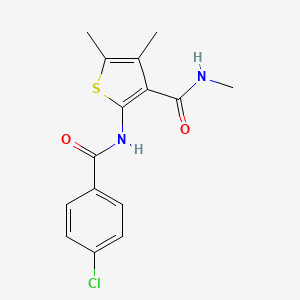
![2-[1-[2-(1,2-Benzoxazol-3-yl)acetyl]azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2677381.png)
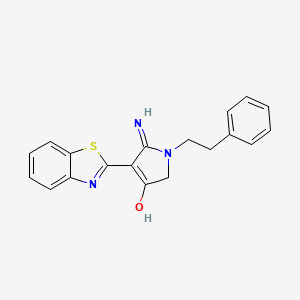

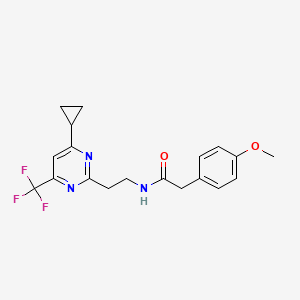
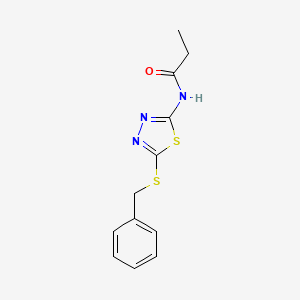
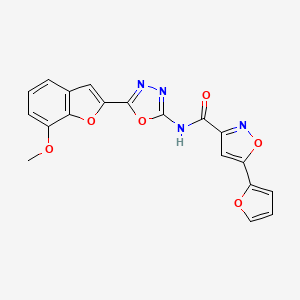
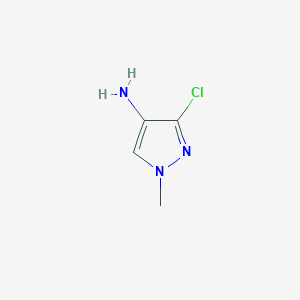
![5-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2677393.png)
![N-[(5-methylfuran-2-yl)methyl]docosanamide](/img/structure/B2677394.png)


